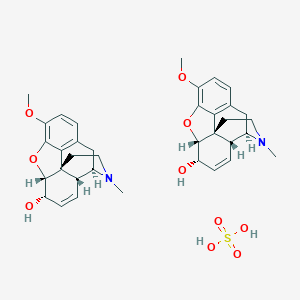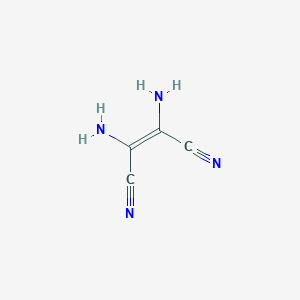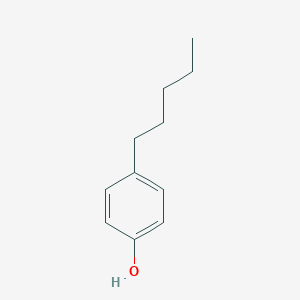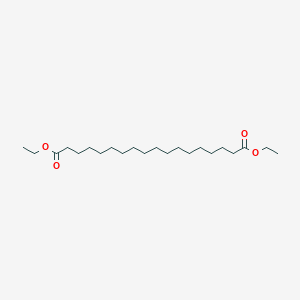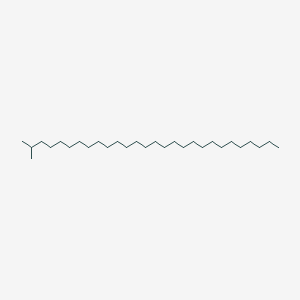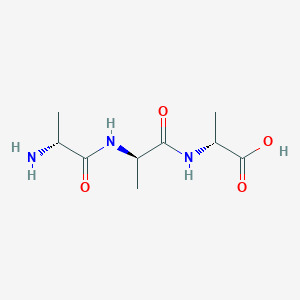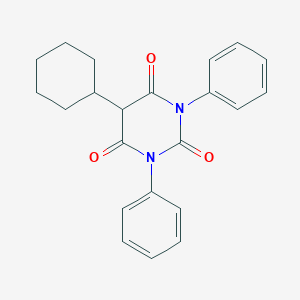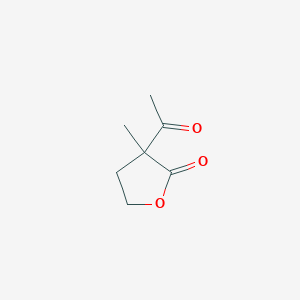
3-acetyl-3-methyldihydrofuran-2(3H)-one
説明
"3-acetyl-3-methyldihydrofuran-2(3H)-one" is a compound that can be synthesized from renewable resources, such as furfural or levulinic acid. While the specific compound is not directly mentioned, related research on similar furan derivatives indicates a broad interest in these compounds for their potential applications in organic chemistry, especially in environmentally benign synthesis strategies due to their renewable origins and promising chemical properties.
Synthesis Analysis
The synthesis of closely related furan derivatives often involves regioselective methods to obtain multi-substituted dihydrofurans, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. An efficient protocol for synthesizing trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans demonstrates the versatility and potential of furan derivatives in synthetic chemistry, confirming the structural diversity achievable through targeted synthesis approaches (Zhang et al., 2007).
Molecular Structure Analysis
The molecular structure of furan derivatives, including "3-acetyl-3-methyldihydrofuran-2(3H)-one," can be elucidated through various spectroscopic techniques, including IR, NMR, and MS. The detailed analysis of the molecular structure plays a crucial role in understanding the compound's reactivity and properties. Research on similar molecules has utilized DFT/B3LYP method with 6-31G(d) basis set for quantum chemical computations, providing insights into the molecular structure, vibrational frequencies, and electronic properties (Gökce et al., 2014).
Chemical Reactions and Properties
Furan derivatives participate in various chemical reactions, demonstrating a wide range of reactivities. The oligomerization of 2-methylfuran, for example, leads to complex products with unique structures and properties, indicating the potential for "3-acetyl-3-methyldihydrofuran-2(3H)-one" to undergo similar complex reactions (Ishigaki & Shono, 1974).
Physical Properties Analysis
The physical properties of furan derivatives, such as boiling point, miscibility with water, and stability, make them appealing for various applications in organic chemistry. The low miscibility with water and remarkable stability compared to other cyclic-based solvents highlight the unique characteristics of these compounds for synthesis and processing applications (Pace et al., 2012).
科学的研究の応用
Oligomerization Studies : Ishigaki & Shono (1974) investigated the oligomerization of 2-methylfuran, which can yield products related to "3-acetyl-3-methyldihydrofuran-2(3H)-one." They found that treatment with phosphoric acid produces tetrameric products, which form acetates and equimolar adducts with maleic anhydride (Ishigaki & Shono, 1974).
Methylation Reactions : Elix & Ferguson (1973) explored the methylation of 3-acylbenzofuran-2(3H)-ones, which is structurally related to "3-acetyl-3-methyldihydrofuran-2(3H)-one." They studied various methylation reactions and their mechanisms, providing insights into the tautomeric forms of these compounds (Elix & Ferguson, 1973).
Spectroscopic Analysis : Shalaby et al. (1995) performed a structural and spectroscopic analysis of a related compound, which could inform the understanding of the chemical properties of "3-acetyl-3-methyldihydrofuran-2(3H)-one" (Shalaby et al., 1995).
Isomerization Research : Lifshitz & Laskin (1994) studied the isomerization of 2-methyl-4,5-dihydrofuran, which is relevant to understanding the behavior of "3-acetyl-3-methyldihydrofuran-2(3H)-one" under various conditions (Lifshitz & Laskin, 1994).
Kinetic Studies : Bellobono et al. (1976) examined the base-catalyzed condensation of 5-methylfuran-2(3H)-one, which can offer insights into reaction kinetics and mechanisms relevant to "3-acetyl-3-methyldihydrofuran-2(3H)-one" (Bellobono et al., 1976).
Acetylation Studies : Nazarova et al. (1973) focused on the acylation of 3-methylfuran, leading to the formation of compounds like 2-acetyl-3-methylfuran, which are structurally related to "3-acetyl-3-methyldihydrofuran-2(3H)-one" (Nazarova et al., 1973).
Spectroscopic and Quantum Chemical Studies : Gökce et al. (2014) conducted spectroscopic and quantum chemical studies on a related molecule, providing valuable information on molecular structure and properties (Gökce et al., 2014).
Microwave Spectroscopy : Van et al. (2016) used microwave spectroscopy to study 2-acetyl-5-methylfuran, providing insights into the molecular behavior of similar compounds (Van et al., 2016).
Safety And Hazards
特性
IUPAC Name |
3-acetyl-3-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)7(2)3-4-10-6(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDGCPFTXXDWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCOC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864258 | |
| Record name | 3-Acetyl-3-methyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-3-methyldihydrofuran-2(3H)-one | |
CAS RN |
1123-19-9 | |
| Record name | 3-Acetyldihydro-3-methyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Acetyl-alpha-methyl-gamma-butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1123-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-acetyl-α-methyl-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



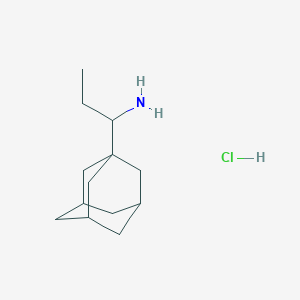
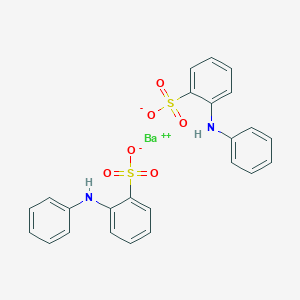
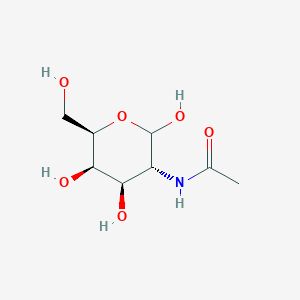
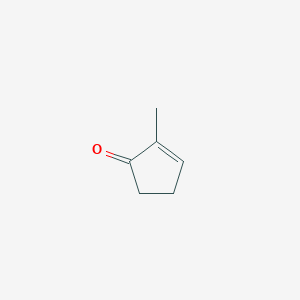
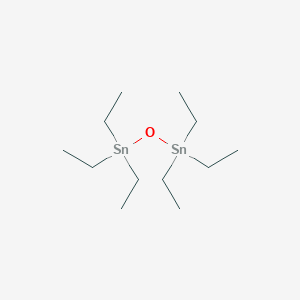
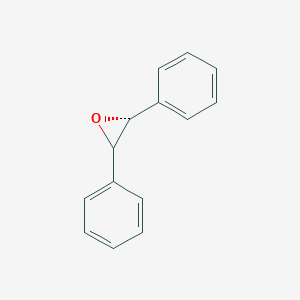
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
